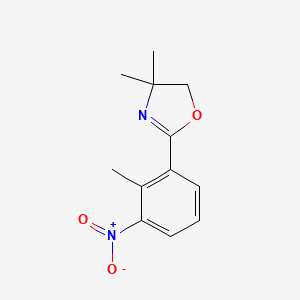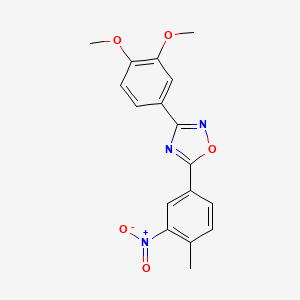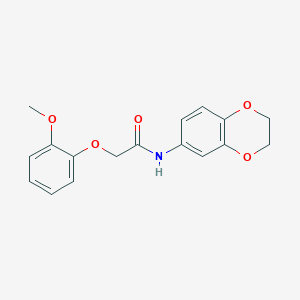
4-(1-benzyl-4-piperidinyl)morpholine
Übersicht
Beschreibung
4-(1-benzyl-4-piperidinyl)morpholine, also known as WIN 48,098 or simply WIN, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been studied for its potential applications in the field of pain management. In recent years, WIN has also been investigated for its potential use in treating addiction and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of 4-(1-benzyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act primarily on the mu-opioid receptor in the brain. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of pleasure and reward. Additionally, this compound may also interact with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also cause a decrease in body temperature and blood pressure. In addition, this compound has been shown to have some anti-inflammatory properties, which may contribute to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1-benzyl-4-piperidinyl)morpholine in laboratory experiments is its relatively simple synthesis and characterization. Additionally, because it has been well-studied, there is a significant body of literature on its properties and potential applications. However, one limitation of using this compound is its potential for abuse and addiction, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-(1-benzyl-4-piperidinyl)morpholine. One area of interest is its potential use in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential applications for this compound in other areas of medicine, such as cancer treatment or immunotherapy.
Wissenschaftliche Forschungsanwendungen
4-(1-benzyl-4-piperidinyl)morpholine has been the subject of numerous scientific studies, primarily focusing on its potential applications in the field of pain management. Research has shown that this compound has analgesic properties and can effectively alleviate pain in animal models. Additionally, this compound has been investigated for its potential use in treating addiction, particularly opioid addiction. Studies have shown that this compound can reduce opioid withdrawal symptoms and prevent relapse in animal models.
Eigenschaften
IUPAC Name |
4-(1-benzylpiperidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGZEPRGJLVRSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5700026.png)
![3-(4-chlorophenyl)-N-{[(4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5700029.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5700038.png)

![2-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5700041.png)


![1-[(4-chloro-3-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5700061.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5700066.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-fluorobenzohydrazide](/img/structure/B5700082.png)

![7-(2-chlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5700100.png)
![2-methyl-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5700127.png)